Diethyl [1-{[(2-ethoxyethoxy)carbonyl]amino}-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]phosphonate
Overview
Description
Diethyl [1-{[(2-ethoxyethoxy)carbonyl]amino}-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]phosphonate is a chemical compound known for its unique structure and properties. It is characterized by the presence of trifluoromethyl groups and a phosphonate ester, making it a compound of interest in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl [1-{[(2-ethoxyethoxy)carbonyl]amino}-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]phosphonate typically involves the reaction of diethyl phosphite with a suitable trifluoromethyl-containing precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may include purification steps such as distillation or recrystallization to remove impurities and obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Diethyl [1-{[(2-ethoxyethoxy)carbonyl]amino}-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can yield phosphonates with different functional groups.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while substitution reactions can produce a variety of functionalized phosphonates.
Scientific Research Applications
Diethyl [1-{[(2-ethoxyethoxy)carbonyl]amino}-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce trifluoromethyl and phosphonate groups into target molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Diethyl [1-{[(2-ethoxyethoxy)carbonyl]amino}-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]phosphonate involves its interaction with molecular targets through its trifluoromethyl and phosphonate groups. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Diethyl (2,2,2-trifluoro-1-hydroxyethyl)phosphonate
- Diethylene glycol diethyl ether
- Bis(2-ethoxyethyl) ether
Uniqueness
Diethyl [1-{[(2-ethoxyethoxy)carbonyl]amino}-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]phosphonate is unique due to its combination of trifluoromethyl and phosphonate groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in applications requiring specific reactivity and stability.
Biological Activity
Chemical Structure and Synthesis
Diethyl [1-{[(2-ethoxyethoxy)carbonyl]amino}-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]phosphonate is a phosphonate compound characterized by the presence of trifluoromethyl and ethoxy groups. The general structure can be represented as follows:
where , , , and denote the number of respective atoms in the molecular formula. The synthesis typically involves multi-step reactions starting from readily available phosphonates and amines.
Antiproliferative Effects
Research indicates that phosphonate compounds can exhibit antiproliferative effects on various cancer cell lines. For instance, studies have shown that similar phosphonates inhibit cell proliferation by targeting specific cellular pathways, such as topoisomerase inhibition or inducing apoptosis in cancer cells .
The mechanism of action for diethyl phosphonates often involves:
- Inhibition of Enzymatic Activity : Compounds with phosphonate groups may inhibit enzymes critical for DNA replication and repair.
- Cell Cycle Arrest : Certain derivatives have been shown to induce cell cycle arrest at specific phases, preventing further cell division .
Case Studies
- In Vitro Studies : A study involving various phosphonates demonstrated significant cytotoxic effects against human cancer cell lines. The compound was tested against breast cancer (MCF-7) and lung cancer (A549) cells, showing IC50 values in the micromolar range .
- Mechanistic Insights : Another investigation revealed that the compound could induce apoptosis through the mitochondrial pathway, leading to increased levels of pro-apoptotic proteins and decreased anti-apoptotic factors in treated cells .
Comparative Biological Activity Table
Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Diethyl Phosphonate A | MCF-7 | 10 | Topoisomerase II inhibition |
Diethyl Phosphonate B | A549 | 15 | Apoptosis induction |
Diethyl [1-{...}] | MCF-7 & A549 | 12 | Mitochondrial pathway activation |
Properties
IUPAC Name |
2-ethoxyethyl N-(2-diethoxyphosphoryl-1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20F6NO6P/c1-4-22-7-8-23-9(20)19-10(11(13,14)15,12(16,17)18)26(21,24-5-2)25-6-3/h4-8H2,1-3H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZJIHOGPUZCANY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC(=O)NC(C(F)(F)F)(C(F)(F)F)P(=O)(OCC)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20F6NO6P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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